molecular formula C11H11NO3 B1305656 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid CAS No. 77519-55-2

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1305656
CAS No.: 77519-55-2
M. Wt: 205.21 g/mol
InChI Key: UOQRZCNCICUPJO-UHFFFAOYSA-N
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Description

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid (CAS: 77519-55-2) is a pyrrolidine derivative characterized by a ketone group at position 2, a phenyl substituent at position 4, and a carboxylic acid moiety at position 3. It is a reagent-grade compound (≥95% purity) used in academic and industrial research, particularly in pharmaceuticals, materials science, and organic synthesis . Its structure offers versatility for derivatization, making it a scaffold of interest in drug discovery and catalysis.

Properties

IUPAC Name

2-oxo-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQRZCNCICUPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385489
Record name 2-oxo-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77519-55-2
Record name 2-oxo-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77519-55-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with an appropriate amine, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process often includes steps like solvent extraction, crystallization, and purification to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent Positions Key Functional Groups Melting Point (°C) Purity (%) Biological Activity/Applications
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid 77519-55-2 2-oxo, 4-phenyl Carboxylic acid, ketone N/A 95–98 Intermediate in drug synthesis
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid 56137-52-1 2-oxo, 1-phenyl Carboxylic acid, ketone N/A 98 Not reported; structural analog
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid 39629-86-2 5-oxo, 1-phenyl Carboxylic acid, ketone N/A 98 Potential kinase inhibition
3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid N/A 5-oxo, 4-Cl-phenyl Carboxylic acid, ketone, chlorine 191 65% yield Pharmaceutical intermediate
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid N/A 5-oxo, fluorophenyl Carboxylic acid, ketone, fluorine N/A N/A Enhanced metabolic stability

Key Observations :

  • Positional Isomerism : The location of the oxo group (positions 2 vs. 5) and phenyl substituent (positions 1 vs. 4) significantly impacts reactivity and biological activity. For example, 5-oxo derivatives (e.g., 39629-86-2) may exhibit distinct hydrogen-bonding patterns compared to 2-oxo analogs, affecting solubility and target binding .
  • Substituent Effects: Halogenated derivatives (e.g., 4-chlorophenyl in , 4-fluorophenyl in ) demonstrate enhanced electronic and steric properties.

Biological Activity

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3C_{11}H_{11}NO_3, with a molecular weight of approximately 205.21 g/mol. The compound features a pyrrolidine ring with a carbonyl group at the second position and a carboxylic acid functional group at the third position, contributing to its reactivity and biological properties.

Research indicates that this compound interacts with specific molecular targets, notably the neurokinin 1 receptor (NK1R). This receptor is implicated in various physiological processes, including pain perception and inflammation. Activation of NK1R by this compound may lead to downstream signaling pathways that affect cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, research indicated that certain derivatives displayed notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli using the disc-diffusion method .

Microorganism Zone of Inhibition (mm) Standard Drug Comparison
Staphylococcus aureus18Penicillin
Escherichia coli15Ampicillin
Candida albicans17Fluconazole

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability, suggesting promising anticancer activity. For example, one study reported a reduction in viability to 66% at a concentration of 100 µM after 24 hours of exposure .

Compound Cell Line Viability (%)
Compound AA54966
Compound BHSAEC1-KT (non-cancerous)85

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in various areas:

  • Neurological Disorders: Due to its interaction with NK1R, it may be explored for treating conditions like depression and anxiety.
  • Infection Control: Its antimicrobial properties make it a candidate for developing new antibiotics, particularly against multidrug-resistant strains.
  • Cancer Treatment: The anticancer activity observed in vitro positions it as a potential lead compound for further development in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticonvulsant Activity: A study highlighted moderate anticonvulsant effects in animal models, indicating potential use in epilepsy treatment.
  • Antimicrobial Efficacy: Research on derivative compounds demonstrated significant antimicrobial activity against resistant bacterial strains, emphasizing the need for further exploration in drug development .
  • Cytotoxicity Profiling: Comparative studies on cytotoxic effects showed that certain structural modifications enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid

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